Cecropin P1

Catalog No.
S1529634
CAS No.
125667-96-1
M.F
C147H253N45O43
M. Wt
3338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cecropin P1

CAS Number

125667-96-1

Product Name

Cecropin P1

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C147H253N45O43

Molecular Weight

3338.9 g/mol

InChI

InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1

InChI Key

PRIVBYDFWSFUFP-RJLJEYQFSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N

Synonyms

cecropin P1, cecropin P1-LI, porcine cecropin

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N

Cecropin P1 (CP1) is a 31-amino acid cationic antimicrobial peptide (AMP) []. Initially isolated from pig intestines, its origin was later corrected to the parasitic nematode Ascaris suum residing within the pig's gut []. Despite not being of mammalian origin, CP1 has become a valuable model system for studying AMPs due to its well-defined structure, potent antimicrobial activity, and relative ease of production [, ].

Antimicrobial Activity

CP1 exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria, including both Gram-positive and Gram-negative species [, ]. Research suggests it disrupts the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death [].

Beyond Antibacterial Properties

While primarily studied for its antimicrobial properties, CP1 has also shown potential applications in other areas of scientific research:

  • Antifungal activity: Although limited, studies suggest CP1 might have antifungal properties against some fungal species [].
  • Antiviral effects: Research indicates CP1 may possess antiviral activity against certain viruses, including HIV []. However, further investigation is needed to understand the mechanisms and potential therapeutic applications.
  • Anticancer properties: Studies suggest CP1 may have antitumor effects against various cancer cell lines []. However, the exact mechanisms and potential clinical applications require further exploration.

Research Challenges and Future Directions

Despite its potential, significant challenges remain in developing CP1 for therapeutic applications. These include:

  • Toxicity: CP1 can be toxic to mammalian cells, limiting its potential as a therapeutic agent []. Research is ongoing to address this challenge, such as developing derivatives with reduced toxicity.
  • Delivery methods: Effective delivery methods are crucial for maximizing the therapeutic potential of CP1. Researchers are exploring various strategies, including encapsulation in nanoparticles, to improve its delivery and efficacy [].

Cecropin P1 is an antimicrobial peptide originally isolated from the pig intestine, characterized by its potent antibacterial properties. Composed of 31 amino acid residues, it exhibits a predominantly α-helical structure, which is crucial for its interaction with microbial membranes. The peptide belongs to the cecropin family, which is known for its broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the formation of pores in bacterial membranes, leading to cell lysis and death .

The primary mechanism of action of Cecropin P1 is its disruption of bacterial membranes. The amphipathic structure allows it to interact with the negatively charged bacterial membrane. The positively charged N-terminus electrostatically attracts the peptide to the membrane, while the hydrophobic C-terminus inserts itself into the lipid bilayer, causing disruption and pore formation []. This leakage leads to cell death in the bacteria.

Limited information exists on the specific safety hazards of Cecropin P1. However, as with many antimicrobial peptides, there is a potential for cytotoxicity (cell toxicity) at high concentrations []. Further research is needed to determine its safety profile for potential therapeutic applications.

Future Considerations

  • Develop efficient and cost-effective methods for large-scale production.
  • Fully understand its mechanism of action, particularly its anticancer effects.
  • Evaluate its in vivo efficacy and potential toxicity for therapeutic development.

The primary chemical reaction associated with cecropin P1 involves its interaction with bacterial membranes. Upon binding to the membrane, cecropin P1 undergoes conformational changes that facilitate pore formation. This process can be described as follows:

  • Binding: Cecropin P1 binds to the negatively charged lipopolysaccharides on the bacterial surface.
  • Insertion: The peptide inserts itself into the lipid bilayer.
  • Pore Formation: Multiple peptides aggregate to form transmembrane pores, disrupting membrane integrity.
  • Cell Lysis: The resultant pores lead to leakage of cellular contents and ultimately cell death .

Cecropin P1 exhibits broad-spectrum antibacterial activity, effective against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has shown antiviral and antifungal properties in vitro. Research indicates that cecropin P1 can induce significant cell death in bacterial cultures at low concentrations, making it a promising candidate for alternative antimicrobial therapies .

Cecropin P1 can be synthesized through various methods:

  • Chemical Synthesis: Solid-phase peptide synthesis allows for the precise assembly of amino acid sequences.
  • Recombinant DNA Technology: The gene encoding cecropin P1 can be cloned into expression vectors and expressed in host organisms such as Saccharomyces cerevisiae or Escherichia coli. This method facilitates large-scale production of the peptide .
  • Natural Extraction: Cecropin P1 can also be isolated from biological sources, although this method is less efficient compared to synthetic approaches.

Cecropin P1 has several applications:

  • Antimicrobial Agent: Due to its effectiveness against antibiotic-resistant bacteria, it is being explored as an alternative therapeutic agent.
  • Food Preservation: Its antimicrobial properties make it suitable for use in food safety applications, potentially extending shelf life by inhibiting microbial growth .
  • Biomedical Research: Cecropin P1 serves as a model for studying antimicrobial peptides and developing new drugs targeting bacterial infections.

Studies have demonstrated that cecropin P1 interacts synergistically with other antimicrobial treatments, such as ultrasound, enhancing its efficacy against pathogens like E. coli. This combination therapy shows promise for improving microbial deactivation methods in food safety applications . Additionally, research into the binding mechanisms of cecropin P1 with bacterial membranes reveals insights into its structural requirements for activity and potential modifications to enhance its antimicrobial properties .

Cecropin P1 belongs to a broader class of antimicrobial peptides known as cecropins. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameSourceStructure TypeSpectrum of ActivityUnique Features
Cecropin AInsects (e.g., moths)α-helicalGram-positive and Gram-negativeFirst identified cecropin; widely studied
MelittinBee venomα-helicalBroad-spectrumStrong hemolytic activity; cytotoxic
LL-37Human cathelicidinα-helicalBroad-spectrum; immunomodulatoryInvolved in immune response
MagaininFrogsAmphipathicGram-positive and Gram-negativeEffective against fungi

Cecropin P1 is unique due to its origin from porcine sources and its specific amino acid composition that enhances its stability and activity against resistant strains of bacteria . Its ability to synergize with other treatments further distinguishes it from other antimicrobial peptides.

XLogP3

-17.8

UNII

NV7O3PE13N

Sequence

SWLSKTAKKLENSAKKRISEGIAIAIQGGPR

MeSH Pharmacological Classification

Anti-Infective Agents

Other CAS

125667-96-1

Dates

Modify: 2023-08-15
Gazit, E., Miller, I. R., Biggin, P. C., Sansom, M. S., & Shai, Y. (1996). Structure and Orientation of the Mammalian Antibacterial Peptide Cecropin P1 within Phospholipid Membranes. Journal of Molecular Biology, 258(5), 860-870. doi:10.1006/jmbi.1996.0293Guo, C., Huang, Y., Cong, P., Liu, X., Chen, Y., & He, Z. (2014). Cecropin P1 inhibits porcine reproductive and respiratory syndrome virus by blocking attachment. BMC Microbiology, 14(1). doi:10.1186/s12866-014-0273-8

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